molecular formula C10H10ClN3O B11813422 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B11813422
M. Wt: 223.66 g/mol
InChI Key: CDOGBSWHYDXOBD-UHFFFAOYSA-N
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Description

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and an ethanamine moiety at position 3. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10/h1-3,6H,4-5,12H2

InChI Key

CDOGBSWHYDXOBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 3-chlorophenyl group and the ethanamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chlorobenzohydrazide with ethyl chloroacetate in the presence of a base can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is in the field of oncology. Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of a series of oxadiazole derivatives against various cancer cell lines. Notably, derivatives similar to 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine showed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including glioblastoma and ovarian cancer .
  • Molecular Docking Studies : In silico analyses have demonstrated that the compound binds effectively to target proteins involved in cancer progression. The binding affinities were assessed using molecular docking techniques against tubulin complexes, indicating potential as a tubulin inhibitor .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Research Findings

A synthesized series of oxadiazole derivatives were tested for their antibacterial efficacy. Compounds structurally related to 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine demonstrated effective inhibition against common bacterial strains .

Neuroprotective Applications

Another significant area of research involves the neuroprotective effects of this compound.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerSignificant growth inhibition in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential AChE inhibition for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

A critical structural distinction arises from the position of the chlorine atom on the phenyl ring. For example:

  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1245569-30-5, ) differs by having a 4-chlorophenyl substituent. Steric hindrance may also differ, as the para position allows for a more linear arrangement compared to the meta (3-chloro) configuration.
Property 3-Chloro Derivative (Target) 4-Chloro Derivative ()
Chlorine Position Meta (3-position) Para (4-position)
Molecular Weight ~223.66 (free base)* 260.12 (hydrochloride)
Calculated XlogP ~2.8 (similar to ) Likely similar
Biological Implications Potential for varied receptor interactions due to steric/electronic effects May exhibit enhanced metabolic stability

*Note: The molecular weight of the free base 3-chloro analog can be inferred from (C₁₀H₁₀ClN₃O = 223.66 g/mol).

Heterocycle Modifications: Oxadiazole vs. Oxazole

Replacing the 1,2,4-oxadiazole with a 1,2-oxazole significantly alters electronic properties:

  • [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine () replaces the oxadiazole’s oxygen with a sulfur atom, forming a less electronegative ring.
    • Impact : The oxazole’s reduced electronegativity may decrease hydrogen-bonding capacity and metabolic stability. Additionally, the smaller atomic radius of sulfur compared to oxygen could influence ring planarity and π-π stacking interactions.

Substituent Variations: Alkyl Chains vs. Aromatic Groups

  • (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (, Compound 5a): Features a long alkyl chain (octyl) instead of chlorophenyl. This modification is relevant for targeting lipid-rich environments (e.g., bacterial membranes).
  • 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 952283-54-4, ): Substitutes chlorophenyl with a cyclopropyl group.

Functional Group Additions: Ethers and Salts

  • (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): Incorporates a methoxyphenoxy methyl group and a methylamine side chain. Molecular Formula: C₁₃H₁₈ClN₃O₃ Key Differences: The methoxy group enhances electron-donating properties, while the ether linkage increases polarity. The hydrochloride salt improves solubility, a critical factor in drug formulation.

Physicochemical and Pharmacokinetic Considerations

  • LogP and Solubility :

    • The target compound’s calculated XlogP (~2.8, similar to ) suggests moderate lipophilicity, balancing membrane permeability and solubility.
    • Hydrochloride salts (e.g., ) significantly improve aqueous solubility, critical for oral bioavailability.
  • Hydrogen Bonding: The ethanamine group in the target compound provides hydrogen-bond donors/acceptors, enhancing interactions with polar biological targets.

Biological Activity

2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine, also known as 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride, is a compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is C10H10ClN3O. Its structure includes a chlorophenyl group attached to an oxadiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC10H10ClN3O
Molecular Weight223.05 g/mol
IUPAC Name2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted that specific oxadiazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing p53 expression and caspase-3 cleavage .

Another research focused on the cytotoxic effects of oxadiazole derivatives showed that some compounds had IC50 values in the micromolar range against various cancer cell lines, including HeLa and CaCo-2 . The mechanism behind these effects often involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation.

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain oxadiazole compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be attributed to its ability to interact with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can also bind to cell surface receptors, influencing signal transduction pathways that regulate cellular responses.

Case Studies

  • Study on Anticancer Effects : A study involving the evaluation of multiple oxadiazole derivatives found that compounds similar to 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.65 to 2.41 µM .
  • Antimicrobial Evaluation : Another research assessed the antimicrobial efficacy of oxadiazole derivatives against various pathogens and reported effective inhibition at low concentrations, demonstrating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of precursors such as 3-chlorophenyl-substituted amidoximes with β-alanine derivatives. Key steps include refluxing in anhydrous ethanol with catalytic acetic acid (90–100°C, 12–24 hours) . Purity optimization requires post-synthesis purification using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization in ethanol . Yield improvements (60–75%) are achieved by controlling stoichiometry and inert atmosphere conditions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the oxadiazole ring (δ 8.3–8.6 ppm for aromatic protons) and ethanamine chain (δ 2.7–3.1 ppm for NH2_2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 250.05 (calculated for C10_{10}H9_{9}ClN3_3O) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) assess purity (>95%) .

Q. What preliminary biological screening methods are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with protein targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on the oxadiazole ring’s dipole interactions and chlorine’s hydrophobic effects .
  • QSAR studies : Apply Gaussian 09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO-LUMO gap) with observed bioactivity .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental replication : Standardize assay protocols (e.g., cell passage number, solvent controls) to minimize variability. Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. MTT) .

Q. What strategies enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Salt formation : Co-crystallize with hydrochloric acid to improve aqueous solubility (test via shake-flask method, pH 7.4) .
  • Prodrug design : Modify the ethanamine group with acetyl or Boc-protected moieties to enhance plasma stability. Monitor degradation via LC-MS/MS .

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